2-(6-Chloropyridazin-3-yl)propan-2-ol
Overview
Description
2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 g/mol .
Synthesis Analysis
The synthesis of this compound involves a reaction in a solution of THF (Tetrahydrofuran) and toluene, stirred at -20°C under N2 atmosphere. The reaction involves the addition of f-BuOH (tert-Butanol) in THF dropwise. The solution is then warmed to 30°C and cooled back down to -20°C followed by the addition of the methyl 6-chloropyridazine-3-carboxylate in portions. The solution quickly turns dark violet and is stirred at 0°C for 30 minutes. The solution is then poured into a flask containing 1 N aqueous hydrochloric acid at -50°C, diluted with ethyl acetate, and stirred for 10 minutes .Scientific Research Applications
Corrosion Inhibition
Research on pyridazine derivatives, including compounds similar to 2-(6-Chloropyridazin-3-yl)propan-2-ol, has shown their effectiveness as corrosion inhibitors. These compounds have been tested for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. Studies demonstrate that these inhibitors work by forming a protective film on the steel surface, thereby reducing corrosion rates (Mashuga, Olasunkanmi & Ebenso, 2017) (Olasunkanmi, Mashuga & Ebenso, 2018).
Structural and Electronic Analysis
Studies involving pyridazine analogs, such as the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have contributed to the understanding of their structural and electronic properties. This includes the analysis of intermolecular interactions and energy frameworks, providing insights into their potential applications in various fields (Sallam et al., 2021).
Synthesis of Novel Derivatives
Research on pyridazine derivatives has led to the synthesis of novel compounds with potential biological activities. This includes the development of new compounds through various chemical reactions and the evaluation of their properties, which could be useful in medicinal chemistry (Abubshait, 2007) (Youssef et al., 2005).
Antifungal and Antibacterial Activities
Some pyridazine derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antifungal and antibacterial properties. These studies contribute to the search for new, effective antimicrobial agents (Chevreuil et al., 2007) (Al-Omran & El-Khair, 2011).
Catalytic and Pharmaceutical Applications
Research has also explored the use of pyridazine derivatives in catalytic and pharmaceutical applications. This includes their role in synthesis processes and as potential drug candidates (Aydemir et al., 2014) (Lima-Neto et al., 2012).
Metal Surface Protection
Further research has been conducted on the use of pyridazine derivatives for metal surface protection in acidic environments. These studies highlight their potential as environmentally friendly and effective corrosion inhibitors, especially for copper surfaces (Luo et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 2-(6-Chloropyridazin-3-yl)propan-2-ol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It has been suggested that it may interact with its targets through the formation of coordination bonds .
Pharmacokinetics
As a result, its bioavailability and pharmacokinetic profile remain to be determined .
Properties
IUPAC Name |
2-(6-chloropyridazin-3-yl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYLFAZRGGRFKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NN=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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